3-[3-(Trifluoromethyl)phenyl]thiomorpholine 3-[3-(Trifluoromethyl)phenyl]thiomorpholine
Brand Name: Vulcanchem
CAS No.: 1342431-41-7
VCID: VC2847682
InChI: InChI=1S/C11H12F3NS/c12-11(13,14)9-3-1-2-8(6-9)10-7-16-5-4-15-10/h1-3,6,10,15H,4-5,7H2
SMILES: C1CSCC(N1)C2=CC(=CC=C2)C(F)(F)F
Molecular Formula: C11H12F3NS
Molecular Weight: 247.28 g/mol

3-[3-(Trifluoromethyl)phenyl]thiomorpholine

CAS No.: 1342431-41-7

Cat. No.: VC2847682

Molecular Formula: C11H12F3NS

Molecular Weight: 247.28 g/mol

* For research use only. Not for human or veterinary use.

3-[3-(Trifluoromethyl)phenyl]thiomorpholine - 1342431-41-7

Specification

CAS No. 1342431-41-7
Molecular Formula C11H12F3NS
Molecular Weight 247.28 g/mol
IUPAC Name 3-[3-(trifluoromethyl)phenyl]thiomorpholine
Standard InChI InChI=1S/C11H12F3NS/c12-11(13,14)9-3-1-2-8(6-9)10-7-16-5-4-15-10/h1-3,6,10,15H,4-5,7H2
Standard InChI Key HUNSQMSQZADNKP-UHFFFAOYSA-N
SMILES C1CSCC(N1)C2=CC(=CC=C2)C(F)(F)F
Canonical SMILES C1CSCC(N1)C2=CC(=CC=C2)C(F)(F)F

Introduction

Chemical Identity and Structure

3-[3-(Trifluoromethyl)phenyl]thiomorpholine is identified by CAS number 1342431-41-7. The compound features a thiomorpholine ring (a six-membered heterocyclic ring containing one sulfur atom and one nitrogen atom) connected to a phenyl group that is substituted with a trifluoromethyl group at the meta position .

The core structure consists of the nitrogen atom of the thiomorpholine ring bonded to the phenyl ring, with the trifluoromethyl group providing distinctive electronic and lipophilic properties. The presence of both sulfur and nitrogen atoms in the heterocyclic ring creates a unique three-dimensional structure that influences its chemical behavior and potential biological interactions.

Physical and Chemical Properties

The chemical and physical properties of 3-[3-(Trifluoromethyl)phenyl]thiomorpholine are summarized in Table 1:

Table 1: Physical and Chemical Properties of 3-[3-(Trifluoromethyl)phenyl]thiomorpholine

PropertyValueReference
CAS Number1342431-41-7
Molecular FormulaC11H12F3NS
Molecular Weight247.28 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available
Standard InChIInChI=1S/C11H12F3NS/c12-11(13,14)9-3-1-2-8(6-9)10-7-16-5-4-15-10/h1-3,6,10,15H,4-5,7H2

The absence of documented physical properties such as melting point, boiling point, and density indicates that comprehensive characterization of this compound in the scientific literature is currently limited .

Structural Significance

The structure of 3-[3-(Trifluoromethyl)phenyl]thiomorpholine incorporates two key components that contribute to its chemical behavior and potential applications:

Thiomorpholine Ring

The thiomorpholine ring is a six-membered heterocyclic structure containing non-adjacent nitrogen and sulfur atoms. This ring system confers several important properties:

  • The nitrogen atom can participate in hydrogen bonding and act as a weak base

  • The sulfur atom introduces unique electronic properties and potential binding interactions

  • The ring conformation provides a specific three-dimensional arrangement that may influence biological activity

Trifluoromethyl Group

The trifluoromethyl (CF3) substituent at the meta position of the phenyl ring contributes several significant properties:

  • Enhanced lipophilicity, potentially improving membrane permeability and affecting biological distribution

  • Increased metabolic stability due to the strength of carbon-fluorine bonds

  • Altered electronic properties of the aromatic ring

  • Potential for specific binding interactions with biological targets

This combination of structural elements creates a molecule with distinctive chemical behavior and potential applications in various fields, particularly in pharmaceutical research.

Comparative Analysis with Related Compounds

To better understand the potential properties and applications of 3-[3-(Trifluoromethyl)phenyl]thiomorpholine, it is valuable to compare it with structurally related compounds.

Table 2: Comparison of 3-[3-(Trifluoromethyl)phenyl]thiomorpholine with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesReference
3-[3-(Trifluoromethyl)phenyl]thiomorpholineC11H12F3NS247.28Base compound
3-[4-(Trifluoromethyl)phenyl]thiomorpholineC11H12F3NS247.28CF3 at para instead of meta position
4-[3-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedioneC11H10F3N2O2S285.27Additional carbonyl groups
4-[4-Chloro-2-(trifluoromethyl)phenyl]thiomorpholine-3,5-dioneC11H7ClF3NO2S309.69Additional chloro and carbonyl groups, different CF3 position

The structural variations among these compounds, particularly the position of the trifluoromethyl group and the presence of additional functional groups, can significantly influence their chemical reactivity, physical properties, and biological activities. These differences provide valuable insights into structure-activity relationships that may guide future research on 3-[3-(Trifluoromethyl)phenyl]thiomorpholine .

CompoundStructural FeaturesTarget OrganismsMIC (μg/mL)Reference
Compound 34 (thiazolotriazole derivative)Thiomorpholine + CF3Bacterial strains64
Compound 10Pyrrolidine derivativeS. mutans8
Compound 37N-methylpiperazine derivativeS. mutans8

While these data pertain to compounds that are structurally distinct from 3-[3-(Trifluoromethyl)phenyl]thiomorpholine, they provide context for potential antimicrobial applications of compounds containing similar structural elements .

Chemical Research Applications

Beyond pharmaceutical applications, 3-[3-(Trifluoromethyl)phenyl]thiomorpholine may serve as:

  • A model compound for studying the effects of trifluoromethyl substitution on heterocyclic systems

  • A reagent in organic synthesis

  • A reference standard for analytical chemistry

  • A structural component in materials science applications

Pharmacological Considerations

The structural features of 3-[3-(Trifluoromethyl)phenyl]thiomorpholine suggest several pharmacologically relevant properties:

Lipophilicity and Membrane Permeability

The trifluoromethyl group enhances lipophilicity, which can improve membrane permeability and affect drug absorption and distribution. This property is particularly significant in drug development, as it influences bioavailability and tissue distribution.

Metabolic Stability

Compounds containing trifluoromethyl groups often demonstrate enhanced metabolic stability due to the strength of the carbon-fluorine bonds and the steric hindrance provided by the CF3 group. This property can potentially extend the half-life of compounds in biological systems, affecting their duration of action.

Binding Interactions

The unique electronic properties of both the thiomorpholine ring and the trifluoromethyl-substituted phenyl group may contribute to specific binding interactions with biological targets:

  • The nitrogen in the thiomorpholine ring can act as a hydrogen bond acceptor

  • The sulfur atom can participate in unique binding interactions

  • The trifluoromethyl group can engage in hydrophobic interactions and influence the electronic distribution within the molecule

Future Research Directions

Given the limited specific information available on 3-[3-(Trifluoromethyl)phenyl]thiomorpholine, several research directions could be pursued to better characterize this compound and explore its potential applications:

Physical and Chemical Characterization

Comprehensive determination of physical properties (melting point, boiling point, solubility in various solvents) and detailed spectroscopic characterization would provide valuable foundational knowledge about this compound.

Biological Activity Screening

Systematic screening for biological activities, particularly antimicrobial effects given the precedent in related compounds, could reveal potential therapeutic applications. Specific assays might include:

  • Antimicrobial testing against a panel of bacterial and fungal strains

  • Enzyme inhibition assays for pharmacologically relevant targets

  • Receptor binding studies to identify potential interactions with biological receptors

Structure-Activity Relationship Studies

Synthesis and testing of structural analogs with systematic modifications could elucidate the relationship between specific structural elements and biological activity. Potential modifications might include:

  • Variation in the position of the trifluoromethyl group (ortho, meta, para)

  • Substitution of the trifluoromethyl group with other electron-withdrawing or electron-donating groups

  • Modifications to the thiomorpholine ring

Synthesis Optimization

Development of efficient, scalable synthesis methods would facilitate further research on this compound and its derivatives, potentially enabling more extensive investigation of its properties and applications.

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